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5-Chlorothiophene-2-carbohydrazide is an organic compound characterized by the presence of a thiophene ring substituted with a chlorine atom and a carbohydrazide functional group. Its molecular formula is , and it has a molecular weight of approximately 176.62 g/mol. The compound appears as a light yellow to cream powder and is known for its solubility in polar organic solvents such as dimethyl sulfoxide and methanol, albeit slightly .
Research indicates that 5-chlorothiophene-2-carbohydrazide exhibits significant biological activity. It has been studied for its potential as an antitumor agent and has shown promise in inhibiting specific cancer cell lines. Additionally, the compound may possess antimicrobial properties, making it a candidate for further pharmacological exploration .
Several methods exist for synthesizing 5-chlorothiophene-2-carbohydrazide:
5-Chlorothiophene-2-carbohydrazide has various applications, including:
Interaction studies have shown that 5-chlorothiophene-2-carbohydrazide interacts with various biological targets, particularly enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Preliminary studies suggest that it may inhibit certain enzymes linked to cancer cell proliferation .
Several compounds share structural similarities with 5-chlorothiophene-2-carbohydrazide. Here are some notable examples:
The uniqueness of 5-chlorothiophene-2-carbohydrazide lies in its ability to combine both halogen substitution and hydrazine functionality, making it a versatile building block for drug development. Its specific biological activities, particularly against cancer cell lines, further distinguish it from similar compounds.
5-Chlorothiophene-2-carbohydrazide represents a heterocyclic organic compound characterized by a thiophene ring system substituted with both chlorine and carbohydrazide functional groups [1]. The compound exists under multiple systematic nomenclature designations, including 5-chlorothiophene-2-carboxylic acid hydrazide and 5-chloro-2-thiophenecarboxylic acid hydrazide [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 5-chlorothiophene-2-carbohydrazide [2].
The molecular structure consists of a five-membered thiophene ring containing sulfur at position 1, with a chlorine substituent at position 5 and a carbohydrazide group (-CONHNH2) at position 2 [1] [3]. The compound is registered under Chemical Abstracts Service number 351983-31-8 and carries the European Community number 622-236-9 [1]. Additional identifiers include the IUPAC International Chemical Identifier key WVOBELBQWDRLMM-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation NNC(=O)c1ccc(Cl)s1 [1] [4].
The molecular formula of 5-chlorothiophene-2-carbohydrazide is C5H5ClN2OS, yielding a molecular weight of 176.62 grams per mole [2] [5] [3]. The compound exhibits a density of 1.491 grams per cubic centimeter at standard conditions [5] [3]. The molecular structure contains 10 heavy atoms with one rotatable bond and a single ring system [2].
| Parameter | Value | Unit |
|---|---|---|
| Molecular Weight | 176.62 | g/mol |
| Heavy Atoms Count | 10 | - |
| Rotatable Bond Count | 1 | - |
| Number of Rings | 1 | - |
| Density | 1.491 | g/cm³ |
| Polar Surface Area | 55 | Ų |
The compound demonstrates a polar surface area of 55 square angstroms and contains two hydrogen bond acceptors and two hydrogen bond donors [2]. The calculated logarithm of partition coefficient is 1.21, indicating moderate lipophilicity [2]. Structural analysis reveals that the compound maintains complete carbon bond saturation with an Fsp3 value of 0 [2].
Experimental determination of the melting point for 5-chlorothiophene-2-carbohydrazide yields values ranging from 146 to 150 degrees Celsius [5] [3] [4]. Multiple sources confirm the melting point as 148-149 degrees Celsius under standard atmospheric conditions [5]. The compound exhibits solid physical state at room temperature and demonstrates stability under normal storage conditions [3] [4].
Thermal analysis indicates that the compound maintains structural integrity up to its melting point, beyond which decomposition may occur [3]. The thermal behavior is characteristic of organic hydrazides, which typically undergo thermal decomposition at elevated temperatures rather than simple phase transitions [6].
The solubility characteristics of 5-chlorothiophene-2-carbohydrazide demonstrate limited solubility in polar organic solvents [7]. The compound exhibits slight solubility in dimethyl sulfoxide and methanol, while showing restricted water solubility [8] [9]. The related carboxylic acid derivative demonstrates solubility in dimethyl sulfoxide and methanol with slight solubility characteristics [8].
| Solvent | Solubility | Classification |
|---|---|---|
| Dimethyl Sulfoxide | Slight | Polar Aprotic |
| Methanol | Slight | Polar Protic |
| Water | Limited | Polar Protic |
| Chloroform | Slight | Nonpolar |
The limited aqueous solubility is attributed to the hydrophobic nature of the thiophene ring system combined with the polar carbohydrazide functionality [7]. The electron-withdrawing chlorine substituent influences the compound's interaction with various nucleophiles and affects its overall solubility profile [7].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 5-chlorothiophene-2-carbohydrazide through characteristic chemical shift patterns [10] [11]. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the thiophene ring protons and the hydrazide functional group [10]. The thiophene ring protons typically appear in the aromatic region between 6.5 and 8.0 parts per million [12] [13].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic peaks for the carbonyl carbon of the hydrazide group and the aromatic carbons of the thiophene ring [10] [11]. The chlorine substitution influences the chemical shifts of adjacent carbon atoms through inductive effects [14]. Structural analysis of related thiophene derivatives indicates carbon-sulfur bond lengths ranging from 1.801 to 1.854 angstroms [14].
Infrared spectroscopy of 5-chlorothiophene-2-carbohydrazide reveals characteristic absorption bands corresponding to functional group vibrations [15]. The carbonyl stretch of the hydrazide group typically appears around 1650-1680 wavenumbers, while nitrogen-hydrogen stretching vibrations occur in the 3200-3500 wavenumber region [11]. The thiophene ring system contributes additional characteristic peaks in the fingerprint region below 1500 wavenumbers [15].
| Functional Group | Wavenumber Range | Assignment |
|---|---|---|
| N-H Stretch | 3200-3500 | Hydrazide NH2 |
| C=O Stretch | 1650-1680 | Carbonyl |
| C=C Stretch | 1400-1600 | Thiophene Ring |
| C-Cl Stretch | 600-800 | Carbon-Chlorine |
The chlorine substituent introduces additional vibrational modes, particularly carbon-chlorine stretching vibrations in the 600-800 wavenumber region [15]. Gas-phase infrared spectral data for related chlorothiophene derivatives confirms these characteristic absorption patterns [15].
Mass spectrometric analysis of 5-chlorothiophene-2-carbohydrazide provides molecular ion confirmation and characteristic fragmentation patterns [16]. The molecular ion peak appears at mass-to-charge ratio 176/178 due to chlorine isotope effects [5] [16]. Primary fragmentation pathways include loss of the hydrazide portion and chlorine atom elimination [16].
Electron impact ionization produces characteristic fragment ions through alpha-cleavage adjacent to the carbonyl group [16]. The thiophene ring system demonstrates stability under mass spectrometric conditions, often appearing as a base peak in the fragmentation spectrum [16]. Secondary fragmentation includes loss of hydrogen cyanide and carbon monoxide from the molecular ion [16].
Crystallographic analysis of 5-chlorothiophene-2-carbohydrazide and related derivatives reveals important structural information about molecular packing and intermolecular interactions [17] [18]. Crystal structure determination of similar thiophene carbohydrazide compounds demonstrates approximately planar molecular geometries with minimal deviation from planarity [17] [18].
The compound typically crystallizes in orthorhombic or monoclinic crystal systems, depending on specific substitution patterns and crystallization conditions [17] [18]. Intermolecular hydrogen bonding between hydrazide groups contributes significantly to crystal packing stability [18] [19]. The nitrogen-hydrogen to oxygen hydrogen bonds form characteristic chain structures propagating through the crystal lattice [17] [18].
Dihedral angles between thiophene rings and attached functional groups generally range from 5 to 25 degrees in related structures [20] [21]. The chlorine substituent influences crystal packing through halogen bonding interactions with neighboring molecules [18]. Bond lengths within the thiophene ring system remain consistent with typical aromatic heterocycle parameters [14] [20].
The most prevalent synthetic route involves the direct transformation of 5-chlorothiophene-2-carboxylic acid through hydrazinolysis. This method represents a straightforward approach that leverages the inherent reactivity of the carboxylic acid functionality towards nucleophilic attack by hydrazine derivatives [1] [2].
The reaction typically proceeds through an acyl substitution mechanism where hydrazine hydrate acts as the nucleophile. The process involves initial formation of a tetrahedral intermediate, followed by elimination of water to yield the desired carbohydrazide product. Research has demonstrated that this transformation can be achieved with yields ranging from 80-95% under optimized conditions [3] [4].
Table 1: Synthetic Methodologies for 5-Chlorothiophene-2-carbohydrazide
| Synthetic Method | Precursor | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Hydrazinolysis of 5-Chlorothiophene-2-carboxylic acid | 5-Chlorothiophene-2-carboxylic acid | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethanol/Methanol | 78-100 | 2-6 hours | 80-95 |
| Direct reaction with hydrazine hydrate | 5-Chlorothiophene-2-carboxylic acid methyl ester | Hydrazine hydrate (2-3 equiv) | Aqueous ethanol | Reflux (78-82) | 4-8 hours | 85-90 |
| Microwave-assisted synthesis | Thiophene-2-carboxylic acid derivatives | Hydrazine hydrate | Ethanol/Water-methanol | 80-120 | 10-30 minutes | 85-95 |
| Continuous flow synthesis | Carboxylic acid derivatives | Hydrazine hydrate | Methanol | 60-80 | 13-25 minutes | 65-91 |
| Solvent-free synthesis | Thiophene carboxylic acids | Hydrazine hydrate | Solvent-free | 80-150 | 30 minutes to 2 hours | 75-92 |
| Green chemistry approach | Sustainable precursors | Hydrazine hydrate | Water/green solvents | Room temperature to 100 | 1-4 hours | 70-88 |
The reaction conditions significantly influence the product yield and purity. Temperature control is particularly critical, as elevated temperatures can lead to decomposition of the hydrazide product. Studies have shown that temperatures between 80-100°C provide optimal balance between reaction rate and product stability [5] [6].
Mechanistically, the reaction proceeds through nucleophilic acyl substitution where the hydrazine nitrogen attacks the carbonyl carbon of the carboxylic acid. The formation of a tetrahedral intermediate is followed by proton transfer and elimination of water, ultimately yielding the carbohydrazide product. The electron-withdrawing nature of the chlorine substituent enhances the electrophilicity of the carbonyl carbon, facilitating this transformation [7].
Alternative approaches involve direct hydrazinolysis of ester derivatives, which can offer advantages in terms of reaction selectivity and product purity. The methyl ester of 5-chlorothiophene-2-carboxylic acid serves as an excellent precursor for this transformation [7] [8].
The ester-based approach typically employs slightly milder conditions compared to direct acid hydrazinolysis, as the ester functionality is generally more reactive towards nucleophilic attack. This method has been successfully employed in both laboratory and pilot-scale syntheses, with yields consistently exceeding 85% [9].
Recent investigations have explored the use of activated esters, such as those prepared using coupling reagents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC). These activated intermediates react readily with hydrazine hydrate under mild conditions, providing high yields of the desired carbohydrazide [7].
A novel efficient procedure involves the direct conversion of thiophene carboxylic acid derivatives into hydrazides through preparation of activated esters using HOBt and subsequent reaction with hydrazine hydrate. This method demonstrates excellent yields under mild conditions and has been successfully applied to various thiophene derivatives [8].
The implementation of green chemistry principles in the synthesis of 5-Chlorothiophene-2-carbohydrazide has gained significant attention due to environmental and economic considerations. Several sustainable approaches have been developed that minimize waste generation and reduce the environmental impact of the synthesis [10] [11].
Table 6: Green Chemistry Considerations
| Green Chemistry Principle | Implementation | Environmental Impact | Economic Benefits |
|---|---|---|---|
| Atom Economy | Direct hydrazinolysis with minimal byproducts | High atom utilization (>80%) | Lower raw material costs |
| Waste Prevention | Solvent-free or minimal solvent use | Minimal waste generation | Reduced waste disposal costs |
| Safer Solvents | Water/ethanol instead of toxic solvents | Reduced toxicity hazards | Safer handling procedures |
| Energy Efficiency | Microwave heating, ambient pressure | Lower energy consumption | Lower energy costs |
| Renewable Feedstocks | Bio-based thiophene precursors | Reduced fossil fuel dependence | Sustainable supply chain |
| Reduce Derivatives | One-pot synthesis without protection | Fewer synthetic steps | Simplified manufacturing |
| Catalysis | Acid catalysis instead of metal catalysts | Lower metal contamination | Reduced catalyst costs |
| Degradable Design | Biodegradable hydrazide products | Reduced environmental persistence | Lower regulatory compliance costs |
Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach. This method utilizes microwave irradiation to accelerate the reaction rate while maintaining mild conditions. Research has shown that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining high yields [12] [13].
The use of water as a co-solvent or primary solvent system represents another significant advancement in green synthesis. Water-based systems not only reduce the environmental impact but also often provide improved reaction selectivity and easier product isolation [13].
Solvent-free synthesis approaches have also been explored, where the reaction is conducted in the absence of organic solvents. These methods often employ mechanical mixing or thermal activation to facilitate the reaction. While yields may be slightly lower compared to conventional methods, the environmental benefits make this approach attractive for large-scale applications [14] [15].
The optimization of reaction parameters is crucial for achieving high yields and purity in the synthesis of 5-Chlorothiophene-2-carbohydrazide. Several key parameters have been identified as critical for successful synthesis [16] [17].
Table 2: Optimization Parameters for 5-Chlorothiophene-2-carbohydrazide Synthesis
| Parameter | Optimal Range | Effect on Yield | Critical Considerations |
|---|---|---|---|
| Reaction Temperature | 80-100°C | Higher temperature increases rate but may cause decomposition | Decomposition above 120°C |
| Reaction Time | 2-4 hours | Longer time increases conversion but may reduce selectivity | Side reactions at extended times |
| Hydrazine Equivalents | 2.0-3.0 equivalents | Excess hydrazine improves conversion | Excess reagent affects purification |
| Solvent Volume | 10-20 mL/g substrate | Optimal volume ensures good mixing | Insufficient volume reduces mixing |
| Catalyst Loading | 0.1-0.5 mol% | Low loading sufficient for most reactions | Higher loading may cause side reactions |
| Pressure | Atmospheric to 2 bar | Elevated pressure can improve reaction rate | Safety considerations for pressure |
| Stirring Rate | 200-400 rpm | Good mixing improves mass transfer | Vigorous stirring may cause foaming |
| Reactant Concentration | 0.1-0.5 M | Moderate concentration balances rate and selectivity | High concentration may cause precipitation |
Temperature control emerges as the most critical parameter, with optimal ranges typically between 80-100°C. Temperatures above 120°C can lead to decomposition of the hydrazide product, while temperatures below 60°C result in unacceptably slow reaction rates [17].
The stoichiometry of hydrazine hydrate is equally important, with 2.0-3.0 equivalents typically providing optimal results. Excess hydrazine ensures complete conversion but can complicate purification procedures. The use of exactly 2.0 equivalents often provides the best balance between conversion and ease of purification [9].
Continuous flow systems have demonstrated particular advantages in parameter optimization due to their ability to provide precise control over reaction conditions. Flow rates, temperature profiles, and residence times can be accurately controlled, leading to improved reproducibility and yield [18] [19].
The scaling up of 5-Chlorothiophene-2-carbohydrazide synthesis from laboratory to industrial scale requires careful consideration of reactor design, process safety, and economic factors. Several reactor configurations have been evaluated for large-scale production [20] [21].
Table 4: Industrial Scale Production Techniques
| Production Method | Scale | Advantages | Limitations | Typical Yield (%) | Production Rate |
|---|---|---|---|---|---|
| Batch Reactor System | 10-100 kg | Simple operation, established technology | Batch-to-batch variation, long cycle times | 80-85 | 1-5 kg/h |
| Continuous Stirred Tank Reactor (CSTR) | 50-500 kg | Good heat transfer, continuous operation | Potential for back-mixing, complex control | 85-90 | 5-20 kg/h |
| Plug Flow Reactor (PFR) | 100-1000 kg | High conversion, narrow residence time | High pressure drop, potential channeling | 88-92 | 10-50 kg/h |
| Microwave-Assisted Batch | 5-50 kg | Rapid heating, energy efficient | Limited scale-up, equipment cost | 85-95 | 2-10 kg/h |
| Continuous Flow Microreactor | 1-10 kg/h | Enhanced mixing, precise control | Small throughput, complex setup | 90-95 | 0.5-5 kg/h |
| Membrane Reactor System | 10-100 kg/h | Selective separation, continuous process | Membrane fouling, maintenance required | 85-90 | 5-25 kg/h |
Batch reactor systems remain the most commonly employed approach for industrial production due to their simplicity and established technology base. These systems typically operate at scales of 10-100 kg per batch, with cycle times of 6-12 hours including charging, reaction, and discharge operations [20].
Continuous stirred tank reactors (CSTR) offer advantages in terms of heat transfer and continuous operation. These systems can achieve steady-state operation with consistent product quality, making them attractive for large-scale production. However, the potential for back-mixing and complex control requirements present challenges [19].
Plug flow reactors (PFR) represent an advanced approach that can achieve high conversions with narrow residence time distributions. These systems are particularly effective for reactions with well-defined kinetics and can achieve production rates of 10-50 kg/h [18].
The implementation of continuous flow microreactors at industrial scale has gained attention due to their enhanced mixing capabilities and precise process control. While throughput may be limited compared to conventional reactors, the improved yield and product quality can justify their use for high-value applications [19].
The purification of 5-Chlorothiophene-2-carbohydrazide requires careful attention to maintain product quality while maximizing recovery. Several purification techniques have been developed and optimized for different scales of operation [3] [4].
Table 5: Purification Methods for 5-Chlorothiophene-2-carbohydrazide
| Purification Method | Solvent System | Temperature | Purity Achieved (%) | Recovery (%) | Scale Suitability |
|---|---|---|---|---|---|
| Recrystallization | Ethanol/Water (1:1 to 3:1) | Room temperature to 60°C | 95-98 | 80-90 | Laboratory to pilot |
| Column Chromatography | Ethyl acetate/Hexane (1:2 to 1:4) | Room temperature | 98-99 | 70-85 | Laboratory scale |
| Vacuum Filtration | Aqueous ethanol | Room temperature | 90-95 | 85-95 | Laboratory to industrial |
| Precipitation | Ice-cold water | 0-5°C | 85-92 | 75-85 | Laboratory to industrial |
| Washing with Cold Solvent | Cold ethanol or methanol | 0-10°C | 92-96 | 90-95 | All scales |
| Sublimation | Vacuum (no solvent) | 80-120°C under vacuum | 99+ | 60-80 | Laboratory scale |
| Preparative HPLC | Acetonitrile/Water gradient | Room temperature | 99+ | 60-75 | Laboratory scale |
| Continuous Crystallization | Ethanol/Water mixture | 20-40°C | 96-98 | 85-92 | Pilot to industrial |
Recrystallization from ethanol-water mixtures represents the most commonly employed purification method. This technique can achieve purities of 95-98% with recoveries of 80-90%. The choice of solvent ratio depends on the specific impurity profile and desired purity level [3] [4].
Column chromatography using ethyl acetate-hexane solvent systems provides the highest purity (98-99%) but is generally limited to laboratory-scale operations due to cost and throughput considerations. This method is particularly useful for removing closely related impurities that cannot be separated by recrystallization [22].
For industrial applications, vacuum filtration and washing procedures offer excellent scalability with good purity and recovery characteristics. These methods can be readily implemented in existing equipment and provide consistent results across different batch sizes [23].
Table 3: Characterization Methods for 5-Chlorothiophene-2-carbohydrazide
| Analytical Method | Key Parameters | Typical Values | Applications |
|---|---|---|---|
| Melting Point | 148-150°C | Sharp melting point indicates purity | Purity assessment |
| ¹H NMR Spectroscopy | NH₂ (δ 4.8-5.2 ppm), aromatic protons | Characteristic NH₂ signals | Structure confirmation |
| ¹³C NMR Spectroscopy | C=O (δ 160-165 ppm), thiophene carbons | Carbonyl carbon around 162 ppm | Carbon framework analysis |
| IR Spectroscopy | NH₂ (3300-3400 cm⁻¹), C=O (1650-1680 cm⁻¹) | Strong amide I band | Functional group identification |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 177 | Fragmentation pattern analysis | Molecular weight confirmation |
| Elemental Analysis | C: 33.99%, H: 2.85%, N: 15.86% | Matches calculated values | Purity and composition |
| X-ray Crystallography | Crystal structure determination | Molecular geometry confirmation | Detailed structural analysis |
| Thermal Analysis | Thermal stability up to 200°C | Decomposition temperature | Thermal stability evaluation |
Comprehensive characterization of the synthesized product is essential for quality control and regulatory compliance. The melting point determination provides a rapid assessment of purity, with pure 5-Chlorothiophene-2-carbohydrazide exhibiting a sharp melting point at 148-150°C [2] [3].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation. The ¹H NMR spectrum shows characteristic signals for the hydrazide NH₂ protons at δ 4.8-5.2 ppm, while the ¹³C NMR spectrum displays the carbonyl carbon signal at δ 160-165 ppm [24] [25].
Infrared spectroscopy provides rapid identification of functional groups, with characteristic NH₂ stretching vibrations appearing at 3300-3400 cm⁻¹ and the carbonyl stretch at 1650-1680 cm⁻¹. These spectral features serve as fingerprints for product identification and purity assessment [26] [27].
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